molecular formula C16H19NO4 B3027215 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1252672-36-8

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B3027215
M. Wt: 289.33
InChI Key: YFIVNTSORJFXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid, has the CAS Number: 2231674-62-5 . It has a linear formula of C15H17NO4 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H17NO4/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.3 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid belongs to the norbornane family. Literature on norbornanes, including the bicyclo[2.2.1]heptane structure, shows their significance in drug research. These compounds are not only used as medicaments but also serve as test molecules for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents, offering insights into the biological relevance of structural components (Buchbauer & Pauzenberger, 1991).

Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on biocatalysts is crucial for industrial applications. For instance, these acids, while being fermentatively produced by engineered microbes, can become inhibitory at concentrations below the desired yield, affecting the microbial internal pH and cell membrane. Insights into their impact on microbial robustness can guide the engineering of strains for improved industrial performance (Jarboe et al., 2013).

Biocatalyst Inhibition and Metabolic Engineering

The review by Jarboe et al. (2013) extends our understanding of carboxylic acids' role in biocatalyst inhibition, focusing on the effects of saturated, straight-chain carboxylic acids on E. coli and S. cerevisiae. The study delves into the influence of these acids on the cell membrane and microbial internal pH, offering a foundation for metabolic engineering strategies aimed at enhancing microbial tolerance to these acids.

Advanced Applications and Synthesis

The compound's framework allows for various advanced applications and synthesis pathways. For example, the incorporation of specific amino acids like TOAC in peptide synthesis highlights the potential of incorporating such structures for detailed studies on peptide secondary structure and dynamics. The use of such compounds in peptide-related studies has been marked by significant contributions, utilizing techniques like EPR spectroscopy, X-ray crystallography, and NMR, showcasing the compound's versatility in research applications (Schreier et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-13(19)15-6-8-16(11-15,9-7-15)17-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIVNTSORJFXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147569
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

1252672-36-8
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252672-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Phenylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, a reflux condenser, and a nitrogen inlet. The flask was charged with 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 0.504 mol) and anhydrous toluene (500 mL). The flask was cooled to 10° C. and DIEA (175 mL, 1.008 mol) was slowly added over 5 min resulting in a mild exotherm up to 14° C. Diphenylphosphonic azide (130 mL, 0.605 mol) was slowly added to the reaction mixture. The mixture was heated to about 60° C. when off-gassing began. The reaction quickly generated a large amount of gas and exothermed to reflux. The reaction was stirred at reflux (110° C.) for 2 h, then cooled to 50° C. and slowly treated with benzyl alcohol (104 mL, 1.008 mol) over 5 min. The reaction was heated again to 110° C. and stirred for 40 h. The reaction mixture was concentrated to an oil in vacuo, dissolved in ethyl acetate (2 L), washed with brine (500 mL), and the brine layer was extracted with ethyl acetate (2×400 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated to a crude oil which was transferred to a 5-L, 3-neck, round bottom flask equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with methanol (2 L). The mixture was cooled to 10° C. and treated with 2N sodium hydroxide (500 mL) over 5 min resulting in an exotherm to 16° C. The reaction was stirred at 60° C. for 20 h when TLC analysis (20% methanol/ethyl acetate) indicated a complete reaction. The reaction was cooled to room temperature and methanol was removed in vacuo. With cooling, the reaction mixture was acidified using 2 N hydrochloric acid (480 mL) to pH 2-3. The aqueous mixture was extracted using ethyl acetate (2 L, then 500 mL). The combined organic layers were washed with brine (400 mL), dried over sodium sulfate, and concentrated to provide the crude product as a brown oil. The crude product was purified by silica gel chromatography (20-100% ethyl acetate/hexane) providing 132 g (91%) of 4-(benzyloxycarbonylamino)-bicyclo[2.2.1]heptane-1-carboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.12 (s, 1H), 7.56 (s, 1H), 7.34-7.38 (m, 4H), 7.28-7.32 (m, 1H), 4.98 (s, 2H), 1.80-1.93 (m, 4H), 1.79 (s, 2H), 1.64 (t, J=9.1 Hz, 2H), 1.57 (t, J=8.8 Hz, 2H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four
Quantity
104 mL
Type
reactant
Reaction Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.